Ethene, 1,2-diethoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

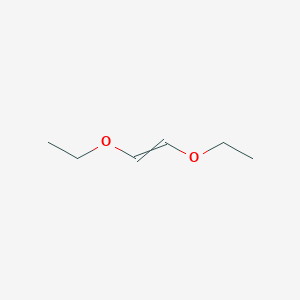

Ethene, 1,2-diethoxy- is an organic compound with the molecular formula C6H12O2. It is also known by other names such as 1,2-Diethoxyethene and 1,2-Diethoxyethylene . This compound is characterized by the presence of two ethoxy groups attached to an ethene backbone. It is a colorless liquid that is used in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions: Ethene, 1,2-diethoxy- can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the diethoxy compound .

Industrial Production Methods: Industrial production of Ethene, 1,2-diethoxy- involves similar synthetic routes but on a larger scale. The process may include continuous distillation to purify the product and ensure high yield and purity .

Types of Reactions:

Oxidation: Ethene, 1,2-diethoxy- can undergo oxidation reactions to form various oxidation products.

Reduction: It can be reduced to form simpler alcohols or ethers.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of alcohols or simpler ethers.

Substitution: Formation of new ethers or other substituted products.

科学的研究の応用

Scientific Research Applications

Ethene, 1,2-diethoxy- has several notable applications in scientific research:

Chemistry

- Solvent and Reagent: It is commonly used as a solvent and reagent in organic synthesis and chromatography. Its ability to dissolve a variety of organic compounds makes it suitable for diverse chemical reactions.

- Reactivity: Ethene, 1,2-diethoxy- can undergo oxidation to form aldehydes or ketones and can be reduced to simpler alcohols or ethers. It also participates in nucleophilic substitution reactions.

Biology

- Biochemical Studies: The compound is employed in studying biochemical pathways due to its solvent properties. It facilitates the solubilization of biological samples for analysis.

Medicine

- Drug Delivery Systems: Ethene, 1,2-diethoxy- is investigated for potential use in drug delivery systems. Its chemical properties may enhance the solubility and bioavailability of pharmaceutical compounds.

Industry

- Manufacturing Processes: It is utilized in the production of various industrial chemicals and as a solvent in manufacturing processes such as coatings and adhesives.

Case Studies

Case Study 1: Use in Organic Synthesis

In a study published by a leading chemistry journal, researchers utilized Ethene, 1,2-diethoxy- as a solvent for synthesizing complex organic molecules. The study highlighted its effectiveness in enhancing reaction rates and yields compared to traditional solvents.

Case Study 2: Biochemical Pathway Analysis

A research team employed Ethene, 1,2-diethoxy- in analyzing metabolic pathways involving lipid solubilization. The results demonstrated its capacity to maintain the integrity of biological samples while facilitating analytical procedures.

作用機序

The mechanism of action of Ethene, 1,2-diethoxy- involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of various intermediates and products depending on the reaction conditions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

類似化合物との比較

- Ethane, 1,2-diethoxy-

- Dimethoxyethane

- Ethylene glycol diethyl ether

- Diethyl cellosolve

Comparison: Ethene, 1,2-diethoxy- is unique due to its ethene backbone with two ethoxy groups, which imparts distinct chemical properties compared to similar compounds like Ethane, 1,2-diethoxy- and Dimethoxyethane. These differences make it suitable for specific applications in organic synthesis and industrial processes .

生物活性

Ethene, 1,2-diethoxy-, also known as 1,2-diethoxyethane or diethyl cellosolve , is an organic compound with the molecular formula C6H14O2 and a molecular weight of approximately 118.18 g/mol. This compound is characterized by its clear, colorless liquid form and faint ether-like odor. It has a melting point of -74 °C and a boiling point of 121.4 °C, indicating its volatility and utility as a solvent in various chemical applications .

Toxicological Profile

The biological activity of 1,2-diethoxyethane is primarily associated with its toxicity . It is classified as a reproductive effector and a primary irritant , with potential effects including:

- Eye Irritation : Capable of causing serious damage to the eyes.

- Neurological Effects : Inhalation or ingestion of high concentrations can lead to symptoms such as headache, dizziness, nausea, and in severe cases, coma .

- Reproductive Toxicity : The compound may adversely affect fertility.

Research indicates that the biological activity of 1,2-diethoxyethane involves several mechanisms:

- Cellular Interaction : The compound interacts with cellular membranes, potentially disrupting normal cellular functions.

- Metabolic Pathways : It is metabolized in the liver, leading to the formation of reactive metabolites that can damage cellular components .

Study on Plant Cell Cultures

A study examined the effects of 1,2-diethoxyethane on Pimpinella anisum (anise) callus cultures. The compound was found to be one of the major constituents affecting growth and metabolic processes within the cultures. Specifically, it constituted about 24.56% of the total extract analyzed .

Pharmacological Reference Compounds

In broader pharmacological contexts, compounds like 1,2-diethoxyethane are often evaluated for their potential therapeutic effects or toxicities in various biological systems. Their interactions with proteins and pathways are critical for understanding their overall biological impact .

| Property | Value |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.18 g/mol |

| Boiling Point | 121.4 °C |

| Melting Point | -74 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents (alcohols, toluene) |

| Flash Point | 35 °C |

Toxicity and Safety Data

| Hazard Classification | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | Causes skin irritation; causes serious eye damage; flammable liquid and vapor |

| Precautionary Statements | Keep away from heat/sparks/open flames; wear protective gloves/eye protection/face protection |

特性

CAS番号 |

16484-86-9 |

|---|---|

分子式 |

C6H12O2 |

分子量 |

116.16 g/mol |

IUPAC名 |

1,2-diethoxyethene |

InChI |

InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |

InChIキー |

HDUOBOAWDSZFTJ-UHFFFAOYSA-N |

SMILES |

CCOC=COCC |

異性体SMILES |

CCO/C=C/OCC |

正規SMILES |

CCOC=COCC |

Key on ui other cas no. |

16484-86-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。